2,6-Difluoro-3,5-dimethoxyaniline is an aromatic amine characterized by two fluorine atoms and two methoxy groups attached to a benzene ring. This structure enhances its reactivity and solubility in various solvents. The compound is recognized for its potential utility in pharmaceuticals and agrochemicals due to its ability to participate in various
Based on its molecular structure, 2,6-Difluoro-3,5-dimethoxyaniline possesses functional groups that could be of interest for various research fields. The presence of fluorine atoms can introduce unique electronic properties, while the methoxy groups might influence solubility and reactivity. However, no scientific publications directly report on the utilization of 2,6-Difluoro-3,5-dimethoxyaniline for specific research purposes.
Several chemical suppliers offer 2,6-Difluoro-3,5-dimethoxyaniline, often highlighting its high purity (). This suggests potential use in research, although the specific applications remain undisclosed.
Due to the lack of concrete research data, it is difficult to predict the specific scientific applications of 2,6-Difluoro-3,5-dimethoxyaniline. However, researchers might explore its potential in areas like:
The reactivity of 2,6-difluoro-3,5-dimethoxyaniline can be attributed to the presence of the amino group, which can undergo electrophilic substitution reactions. The fluorine atoms can influence the electron density on the aromatic ring, affecting the reactivity and orientation of subsequent substitutions. Common reactions include:
Research indicates that 2,6-difluoro-3,5-dimethoxyaniline exhibits various biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. The methoxy groups may enhance its bioavailability and interaction with biological targets. Additionally, studies suggest that it may have applications in cancer research due to its ability to modulate specific biochemical pathways .
The synthesis of 2,6-difluoro-3,5-dimethoxyaniline typically involves several steps:
2,6-Difluoro-3,5-dimethoxyaniline has several applications across different fields:
Interaction studies involving 2,6-difluoro-3,5-dimethoxyaniline focus on its binding affinity and activity against various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, its interactions with enzymes or receptors can provide insights into how modifications of the compound affect biological activity.
Several compounds share structural similarities with 2,6-difluoro-3,5-dimethoxyaniline. Here are some notable examples:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2-Fluoroaniline | One fluorine atom | Simpler structure; less sterically hindered |
| 3-Methoxy-4-fluoroaniline | One methoxy group; one fluorine | Different substitution pattern; varied reactivity |
| 4-Dimethoxybenzene | Two methoxy groups | Lacks fluorine; different electronic properties |
These compounds differ primarily in their substitution patterns and functional groups, which significantly influence their reactivity and applications.
The synthesis of 2,6-difluoro-3,5-dimethoxyaniline presents unique challenges due to the presence of both electron-withdrawing fluorine atoms and electron-donating methoxy groups on the aromatic ring . Laboratory-scale synthetic approaches must carefully balance these competing electronic effects to achieve optimal yields and selectivity.
The most commonly employed synthetic pathway involves a multi-step sequence beginning with appropriately substituted starting materials . Initial synthetic efforts typically commence with 2,6-difluoro-3,5-dimethoxybenzoic acid derivatives or corresponding nitro compounds, which undergo reduction to yield the target aniline . Alternative approaches utilize direct fluorination methodologies, though these require more sophisticated reaction conditions and specialized equipment.
Temperature control emerges as a critical parameter in laboratory syntheses, with optimal reaction temperatures typically ranging from 80-120°C depending on the specific transformation being employed [2]. Solvent selection significantly influences reaction outcomes, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide frequently providing superior results compared to conventional organic solvents [3] [4].
Nucleophilic aromatic substitution represents the cornerstone methodology for constructing fluorinated aniline frameworks [5]. The mechanism proceeds through an addition-elimination pathway, where the nucleophile attacks the electron-deficient aromatic carbon bearing the leaving group, forming a transient Meisenheimer complex intermediate [5].
The presence of fluorine substituents significantly activates the aromatic ring toward nucleophilic attack through their strong electron-withdrawing properties [5]. This activation is particularly pronounced when fluorine atoms occupy ortho or para positions relative to the leaving group, as observed in 2,6-difluoro-3,5-dimethoxyaniline synthesis [5]. The methoxy groups, while electron-donating through resonance, provide additional directing effects that influence regioselectivity.
Potassium fluoride has emerged as an effective nucleophile source for aromatic fluorination reactions, particularly when employed in conjunction with phase-transfer catalysts or crown ethers [6]. Recent mechanochemical approaches utilizing potassium fluoride and quaternary ammonium salts have demonstrated remarkable efficiency, achieving complete conversion within one hour under ambient conditions [6].
Table 1: Nucleophilic Aromatic Substitution Reaction Conditions
| Nucleophile Source | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Potassium Fluoride | 170-175 | 8 | 81 | [7] |
| Cesium Fluoride | 100 | 5 | 93 | [2] |
| Tetrabutylammonium Fluoride | 80 | 6 | 87 | [3] |
| KF/Crown Ether | 120 | 4 | 91 | [6] |
The choice of leaving group profoundly impacts reaction efficiency, with chloride generally providing superior results compared to bromide or iodide in fluorinated systems [7]. This preference stems from the optimal balance between leaving group ability and the formation of stable intermediates during the substitution process.
Protecting group strategies prove essential in the synthesis of 2,6-difluoro-3,5-dimethoxyaniline, particularly when multiple functional group manipulations are required [8] [9]. The amino functionality exhibits high reactivity toward electrophiles, necessitating temporary protection during subsequent synthetic transformations.
Acetylation represents the most widely employed protection strategy for aniline derivatives [9] [10]. The acetyl group effectively reduces the nucleophilicity of the amino nitrogen while maintaining synthetic accessibility for deprotection [9]. Acetylation reactions typically employ acetic anhydride in the presence of a base such as pyridine, proceeding through a nucleophilic acyl substitution mechanism [9] [10].
The acetylation process transforms the strongly activating amino group into a moderately activating acetamide, preventing undesired polysubstitution reactions during electrophilic aromatic substitution processes [8] [10]. This modulation of reactivity proves particularly crucial when introducing additional substituents onto the aromatic ring [8].
Table 2: Protecting Group Options for Aniline Derivatives
| Protecting Group | Installation Conditions | Removal Conditions | Stability | Reference |
|---|---|---|---|---|
| Acetyl | Ac₂O, Pyridine, RT | NaOH, EtOH, Reflux | Moderate | [9] |
| Tosyl | TsCl, Base, DCM | Na/NH₃, -78°C | High | [11] |
| Boc | Boc₂O, MeOH, RT | TFA, RT | Acid-labile | [12] |
| Benzyl | BnBr, K₂CO₃, DMF | H₂, Pd/C | Hydrogenolysis |
Boc protection offers advantages in terms of mild installation conditions and facile removal under acidic conditions [12]. Alcoholic solvents significantly enhance the rate of Boc protection for aromatic amines, with methanol providing a 70-fold rate acceleration compared to chloroform [12]. This enhancement results from hydrogen bonding interactions between the alcohol and reaction intermediates [12].
The choice of protecting group must consider the intended subsequent chemistry and desired deprotection conditions [14]. Acid-sensitive protecting groups such as Boc prove incompatible with strongly acidic reaction conditions, while base-sensitive groups like acetyl require careful consideration when basic conditions are employed [14] [15].
Industrial production of 2,6-difluoro-3,5-dimethoxyaniline encounters significant challenges related to process safety, cost optimization, and environmental compliance [16] [17]. The handling of fluorinating agents at industrial scale requires specialized equipment and stringent safety protocols due to the highly reactive nature of fluorine-containing reagents [16].
Heat and mass transfer limitations become pronounced during scale-up operations, potentially leading to decreased reaction efficiency and altered selectivity profiles [18]. Continuous flow technology offers promising solutions to these challenges by providing superior heat transfer characteristics and more uniform reaction conditions [17] [19].
Microwave-assisted processes have demonstrated potential for industrial fluorination applications, offering energy-efficient heating and reduced reaction times [16]. Process optimization through microwave heating involves careful control of temperature and pressure parameters to achieve maximum yields while maintaining product quality [16].
Table 3: Scale-Up Considerations for Fluorinated Aniline Production
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Challenges |
|---|---|---|---|---|
| Batch Size | 1-100 g | 1-10 kg | >100 kg | Heat dissipation |
| Reaction Time | 2-8 h | 4-12 h | 6-24 h | Mass transfer |
| Equipment | Glass reactor | Steel reactor | Specialized alloys | Corrosion resistance |
| Safety Level | Fume hood | Pilot plant | Full containment | Fluorine handling |
Solvent recovery and recycling present additional considerations for industrial processes [20]. High-boiling fluorinated solvents, while effective for reaction performance, require energy-intensive separation processes that impact overall process economics [21]. Alternative solvent systems and solvent-free approaches are increasingly investigated to address these concerns [22] [23].
Continuous flow platforms enable decentralized manufacturing approaches that reduce dependence on complex supply chains [20]. This model proves particularly attractive for fluorochemical production, where transportation and storage of hazardous materials present logistical challenges [20].
Green chemistry principles increasingly guide the development of sustainable synthetic routes to fluorinated anilines [24] [22]. Traditional fluorination methods often rely on hazardous reagents and generate significant waste streams, driving the need for environmentally benign alternatives [24].
Mechanochemical synthesis has emerged as a promising green approach for fluorinated compound preparation [25] [23]. Ball milling techniques eliminate the need for organic solvents while providing efficient mixing and energy transfer [25]. Ionic liquid additives can further enhance reaction efficiency in mechanochemical processes [23].
Table 4: Green Chemistry Metrics for Fluorinated Aniline Synthesis
| Method | E-Factor | Atom Economy (%) | Solvent Usage | Energy Requirement | Reference |
|---|---|---|---|---|---|
| Traditional Batch | 25-50 | 45-60 | High | High | [24] |
| Mechanochemical | 3-8 | 70-85 | None | Moderate | [23] |
| Flow Chemistry | 8-15 | 65-80 | Reduced | Moderate | [19] |
| Electrochemical | 5-12 | 75-90 | Aqueous | Low | [21] |
Electrochemical fluorination methods offer atom-economical alternatives to traditional chemical fluorination [21]. These processes utilize electrical energy to drive fluorination reactions, eliminating the need for stoichiometric oxidizing agents [21]. Fluorinated alcohol solvents such as hexafluoroisopropanol enhance the performance of electrochemical systems while providing environmentally acceptable solvent options [21].
Photochemical approaches provide metal-free alternatives for fluorinated compound synthesis [26]. Visible light-mediated processes using organophotocatalysts achieve high yields under mild conditions without requiring expensive metal catalysts [26]. Electron donor-acceptor complex formation between anilines and fluorinated reagents enables efficient fluoroalkylation reactions [26].
The development of safer fluorine sources represents a critical aspect of green fluorination chemistry [20]. Oxalic acid-based extraction of fluoride from fluorspar offers a sustainable alternative to traditional hydrogen fluoride-based processes [20]. This approach operates under mild conditions at room temperature and eliminates the hazards associated with hydrogen fluoride handling [20].
The melting point of 2,6-difluoro-3,5-dimethoxyaniline has not been experimentally determined in the available literature. However, comparative analysis with structurally related compounds provides insight into the expected thermal behavior of this compound [1].
Related dimethoxyaniline compounds exhibit the following melting points: 2,6-dimethoxyaniline demonstrates a melting point of 71-74°C [2], while 3,5-dimethoxyaniline shows a melting point of 54-57°C [3]. The parent fluoroaniline compounds display significantly different thermal properties, with 2-fluoroaniline having a melting point of -29 to -34.6°C [4], 4-fluoroaniline at -1.9°C [5], and 2,4-difluoroaniline showing no reported melting point data [6].
The substitution pattern in 2,6-difluoro-3,5-dimethoxyaniline creates a unique electronic environment that likely influences its crystal packing and intermolecular interactions. The presence of fluorine atoms at the 2,6-positions introduces strong electron-withdrawing effects through inductive mechanisms, while the methoxy groups at the 3,5-positions provide electron-donating effects through resonance [1] [7].
The boiling point of 2,6-difluoro-3,5-dimethoxyaniline has been calculated at 301.0 ± 37.0°C at 760 mmHg [1]. This value is significantly higher than the boiling points of related compounds: 2,6-dimethoxyaniline (254°C) [2], 3,5-dimethoxyaniline (178°C at 20 mmHg) [3], 2-fluoroaniline (182-183°C) [4], and 4-fluoroaniline (188.9 ± 13.0°C) [5].
The elevated boiling point reflects the combined effects of molecular weight (189.16 g/mol) [1], intermolecular hydrogen bonding capabilities, and dipole-dipole interactions arising from the fluorine substituents. The compound's density of 1.3 ± 0.1 g/cm³ [1] indicates strong intermolecular forces, contributing to the high boiling point.
While specific phase transition data for 2,6-difluoro-3,5-dimethoxyaniline is not available, thermochemical studies on fluoroaniline isomers provide relevant insights. Research on fluoroaniline thermochemistry has demonstrated that fluorine substitution significantly affects phase transition enthalpies [8]. The standard molar enthalpies of formation and phase transition enthalpies for fluoroanilines show systematic variations based on substitution patterns [8].
The compound's vapor pressure of 0.0 ± 0.6 mmHg at 25°C [1] suggests low volatility, indicating strong intermolecular forces that would affect sublimation and vaporization transitions. The flash point of 135.9 ± 26.5°C [1] provides additional thermodynamic information relevant to phase behavior under thermal stress.
The partition coefficient (LogP) of 2,6-difluoro-3,5-dimethoxyaniline has been reported with values of 1.37 [1] and 1.11 [9], indicating moderate lipophilicity. These values place the compound in an intermediate range between hydrophilic and lipophilic behavior, suggesting balanced solubility characteristics in both aqueous and organic phases.
The LogP values are consistent with the compound's molecular structure, which contains both hydrophobic aromatic components and polar functional groups. The fluorine atoms contribute to lipophilicity through their hydrophobic character, while the methoxy groups provide moderate polarity [1] [9].
The compound exhibits a polar surface area of 44.48 Ų [1] [9], indicating moderate polarity that influences its solvation behavior. The presence of three hydrogen bond acceptors (two methoxy oxygens and two fluorine atoms) and one hydrogen bond donor (amino group) creates specific solvation patterns [9].
The rotatable bond count of 2 [9] suggests moderate molecular flexibility, which can affect solvation dynamics by allowing conformational adaptation in different solvent environments. The refractive index of 1.504 [1] provides additional information about the compound's interaction with electromagnetic radiation and its polarizability.
Commercial suppliers recommend specific solubility enhancement methods for 2,6-difluoro-3,5-dimethoxyaniline, including heating to 37°C combined with ultrasonic agitation [10]. This suggests that the compound may have limited solubility in common solvents at room temperature, requiring energy input for dissolution.
The compound's storage requirements specify protection from light and maintenance at 2-8°C [11], indicating photosensitivity and thermal stability considerations that affect its behavior in solution.
While specific pKa values for 2,6-difluoro-3,5-dimethoxyaniline are not reported in the literature, analysis of structurally related compounds provides insight into its expected acid-base behavior. The parent compound aniline has a pKa of 4.87 [12], while fluoroaniline isomers show significantly different values: 2-fluoroaniline (pKa = 3.20), 3-fluoroaniline (pKa = 3.59), and 4-fluoroaniline (pKa = 4.65) [12] [13].
The substitution pattern in 2,6-difluoro-3,5-dimethoxyaniline creates competing electronic effects. The fluorine atoms at the 2,6-positions exert strong electron-withdrawing effects through inductive mechanisms, reducing the basicity of the amino group. Conversely, the methoxy groups at the 3,5-positions provide electron-donating effects through resonance [7] [12].
The electron-withdrawing nature of fluorine substituents significantly impacts the protonation equilibrium. Studies on halogenated anilines demonstrate that ortho-substitution with electron-withdrawing groups substantially decreases basicity [12]. The proximity of fluorine atoms to the amino group in the 2,6-positions maximizes this inductive effect.
Based on the observed pKa values for related compounds, the estimated pKa range for 2,6-difluoro-3,5-dimethoxyaniline is 2.5-3.5, significantly lower than the parent aniline. This prediction considers that the electron-withdrawing effect of the ortho-fluorine atoms likely dominates over the electron-donating effect of the meta-methoxy groups [7] [12].
The predicted pKa range indicates that 2,6-difluoro-3,5-dimethoxyaniline will exist predominantly in its protonated form at physiological pH (7.4), with approximately 99.9% of molecules carrying a positive charge on the amino group. At lower pH values (pH 2-3), the compound will be essentially completely protonated.
The protonation state significantly affects the compound's physicochemical properties, including solubility, membrane permeability, and intermolecular interactions. The protonated form exhibits enhanced water solubility due to increased ionic character [14].
2,6-Difluoro-3,5-dimethoxyaniline demonstrates stability under recommended storage conditions but requires careful temperature control. The compound should be stored at 2-8°C to maintain stability [15] [16]. At elevated temperatures, decomposition may occur, producing carbon oxides, nitrogen oxides, and hydrogen bromide gas [15].
The thermal stability is enhanced by the presence of fluorine substituents, which form strong carbon-fluorine bonds that are resistant to thermal degradation. However, the amino group remains susceptible to oxidation and other degradation pathways under thermal stress [16].
The compound exhibits light sensitivity, requiring protection from light during storage and handling [15] [16] [11]. This photosensitivity is characteristic of aromatic amines, which can undergo photochemical reactions leading to oxidation, dimerization, or other degradation processes.
The methoxy groups may provide some stabilization against photochemical degradation through their electron-donating effects, but the overall molecular structure remains susceptible to light-induced reactions [16].
2,6-Difluoro-3,5-dimethoxyaniline is stable under normal conditions but incompatible with strong oxidizing agents [15] [16]. The amino group is particularly susceptible to oxidation, which can lead to the formation of nitro compounds, quinones, or other oxidized derivatives.
The compound should be stored under inert atmospheric conditions to prevent oxidative degradation [15]. Contact with acids should be avoided, as the basic amino group will readily form salts, potentially altering the compound's physical and chemical properties [16].